

Bastnasite: A Comprehensive Technical Guide to its Mineral Formula and Elemental Composition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Bastnasite
Cat. No.:	B1170425

[Get Quote](#)

Introduction

Bastnasite is a critical fluorocarbonate mineral renowned as a primary source of rare earth elements (REEs). This technical guide provides an in-depth analysis of the mineral's chemical formula and elemental composition, tailored for researchers, scientists, and professionals in drug development who require a precise understanding of this complex mineral group.

Bastnasite's significance extends from geological sciences to materials science and beyond, making a detailed comprehension of its chemical makeup essential for its various applications.

The **Bastnasite** group of minerals was first described in 1838 by the Swedish chemist Wilhelm Hisinger and is named after the Bastnäs mine in Riddarhyttan, Västmanland, Sweden, where it was first discovered.^{[1][2]} These minerals are predominantly found in carbonate-rich hydrothermal deposits, carbonatites, and alkaline igneous complexes.^{[1][3]}

General Chemical Formula and Structural Classification

Bastnasite is not a single mineral but a family of three officially recognized minerals, distinguished by the predominant rare earth element in their structure.^{[1][2][4][5]} The generalized chemical formula for **Bastnasite** is $(\text{REE})\text{CO}_3\text{F}$, where "REE" represents one or more rare earth elements.^{[3][6][7]}

The three primary members of the **Bastnasite** group are:

- Bastnäsite-(Ce): $(Ce, La)CO_3F$ ^{[1][2][4]}
- Bastnäsite-(La): $(La, Ce)CO_3F$ ^{[1][2][4]}
- Bastnäsite-(Y): $(Y, Ce)CO_3F$ ^{[1][2][4]}

In most natural occurrences, Bastnäsite-(Ce) is the most abundant, with cerium being the most common rare earth element found in this mineral class.^{[1][2][4][5]}

Furthermore, a hydroxyl-bearing analogue of **Bastnasite** exists, where a hydroxyl group (OH^-) substitutes for the fluoride ion (F^-). This forms a series with the minerals hydroxylbastnäsite-(Ce) $[(Ce, La)CO_3(OH, F)]$ and hydroxylbastnäsite-(Nd).^{[2][4]}

Elemental Composition

The elemental composition of **Bastnasite** can vary significantly depending on its geological origin. The tables below summarize the ideal elemental composition for the end-members of the **Bastnasite** group and provide an example of the typical REE distribution in a commercially significant deposit.

Ideal Elemental Composition of Bastnasite End-Members

The following tables detail the theoretical weight percentages of each element in the pure, end-member forms of Bastnäsite-(Ce) and Bastnäsite-(La).

Table 1: Ideal Elemental Composition of Bastnäsite-(Ce) - $Ce(CO_3)F$ ^{[8][9][10]}

Element	Symbol	Atomic Weight	Weight %	Oxide	Oxide Weight %
Cerium	Ce	140.12	63.94	Ce ₂ O ₃	74.90
Carbon	C	12.01	5.48	CO ₂	20.08
Oxygen	O	16.00	21.90	-	-
Fluorine	F	19.00	8.67	F	8.67
Total		100.00			

Table 2: Ideal Elemental Composition of Bastnäsite-(La) - La(CO₃)F[11]

Element	Symbol	Atomic Weight	Weight %	Oxide	Oxide Weight %
Lanthanum	La	138.91	63.74	La ₂ O ₃	74.76
Carbon	C	12.01	5.51	CO ₂	20.20
Oxygen	O	16.00	22.03	-	-
Fluorine	F	19.00	8.72	F	8.72
Total		100.00			

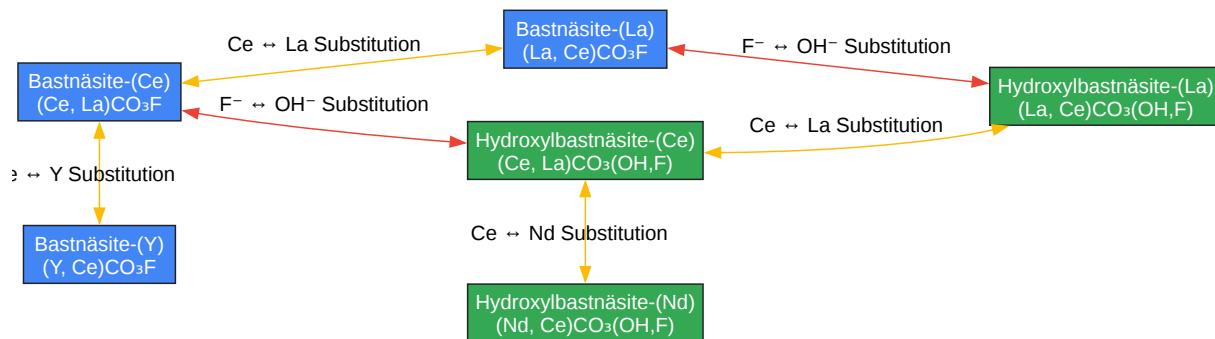
Example of Natural Elemental Composition: Mountain Pass Deposit

The rare earth element distribution in **Bastnasite** from the Mountain Pass deposit in California, a historically significant source, provides a practical example of the mineral's composition in a natural setting.

Table 3: Typical Lanthanide Composition of **Bastnasite** Ore from Mountain Pass, California[2][4]

Rare Earth Element	Oxide	Approximate Weight % of Total REO
Cerium	Ce_2O_3	~49%
Lanthanum	La_2O_3	~33%
Neodymium	Nd_2O_3	~12%
Praseodymium	Pr_2O_3	~5%
Samarium	Sm_2O_3	Trace
Gadolinium	Gd_2O_3	Trace
Europium	Eu_2O_3	~0.1%

Experimental Protocols for Compositional Analysis


Determining the precise elemental composition of **Bastnasite** samples requires sophisticated analytical techniques. While detailed experimental protocols are specific to the instrumentation and laboratory, the following methodologies are central to the characterization of such minerals.

- **X-Ray Diffraction (XRD):** This is a fundamental technique used to identify the crystalline structure of the mineral, confirming it as a member of the **Bastnasite** group. By comparing the diffraction pattern of a sample to a database of known minerals, the specific polymorph and its basic structural integrity can be ascertained.
- **Electron Probe Microanalysis (EPMA) / Wavelength Dispersive X-ray Spectroscopy (WDS):** EPMA is a key technique for quantitative chemical analysis of small volumes of a sample. A focused beam of electrons is used to excite the atoms in the sample, which then emit X-rays at characteristic wavelengths for each element. By measuring the intensities of these X-rays, the elemental composition, including the relative abundance of the different rare earth elements, can be accurately determined.
- **Inductively Coupled Plasma Mass Spectrometry (ICP-MS):** For highly accurate trace element and REE analysis, ICP-MS is often employed. The mineral sample is first dissolved in strong acids. The resulting solution is then introduced into a high-temperature plasma, which ionizes the atoms. A mass spectrometer then separates and quantifies the ions based on

their mass-to-charge ratio, allowing for the determination of a wide range of elemental concentrations with very low detection limits.

Logical Relationships within the **Bastnasite** Group

The relationships between the different members of the **Bastnasite** group and their hydroxyl analogues can be visualized as a series of substitutions within a common structural framework. The following diagram illustrates these relationships.

[Click to download full resolution via product page](#)

Caption: Interrelationships within the **Bastnasite** mineral group.

This guide provides a foundational understanding of the **Bastnasite** mineral's formula and elemental composition. The presented data and diagrams offer a clear and concise reference for scientific and research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BastnÃ¤site-(La) (BastnÃ¤site-(La)) - Rock Identifier [rockidentifier.com]
- 2. BastnÃ¤site (mineral group) (BastnÃ¤site) - Rock Identifier [rockidentifier.com]
- 3. geologyscience.com [geologyscience.com]
- 4. BastnÃ¤site - Wikipedia [en.wikipedia.org]
- 5. galleries.com [galleries.com]
- 6. Rare Earth Oxide Bastnasite - 911Metallurgist [911metallurgist.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Bastnasite-(Ce) Mineral Data [webmineral.com]
- 9. ClassicGems.net :: BastnÃ¤site Gems :: [classicgems.net]
- 10. mindat.org [mindat.org]
- 11. Bastnasite-(La) Mineral Data [webmineral.com]
- To cite this document: BenchChem. [Bastnasite: A Comprehensive Technical Guide to its Mineral Formula and Elemental Composition]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1170425#bastnasite-mineral-formula-and-elemental-composition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com